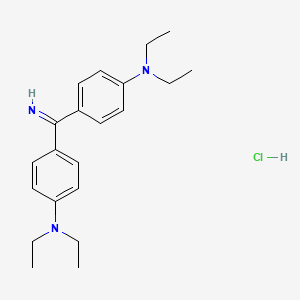![molecular formula C18H20N6O3S B12382501 3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TPT-004 is a synthetic organic compound known for its role as a tryptophan hydroxylase inhibitor. It has been designed to selectively inhibit tryptophan hydroxylase 1 (TPH1) in the periphery while sparing the tryptophan hydroxylase 2 (TPH2) isoform in the brain. This selective inhibition is crucial for targeting elevated serotonin levels associated with various pathological conditions, such as carcinoid syndrome and pulmonary arterial hypertension .
Preparation Methods
The synthesis of TPT-004 involves the development of xanthine-imidazopyridine and imidazothiazole derivatives. These compounds are designed to target both the tryptophan and tetrahydrobiopterin binding sites of tryptophan hydroxylase 1. The synthetic route includes the formation of these derivatives through a series of chemical reactions, including condensation and cyclization reactions . The industrial production methods for TPT-004 are not explicitly detailed in the available literature, but it is likely that the synthesis involves standard organic synthesis techniques and purification methods to ensure high purity and yield.
Chemical Reactions Analysis
TPT-004 undergoes various chemical reactions, primarily focusing on its interaction with tryptophan hydroxylase 1. The compound is designed to inhibit the enzyme by occupying the binding sites for both the cosubstrate (pterin) and the substrate (tryptophan). This dual binding mode enhances its inhibitory potency . Common reagents used in the synthesis of TPT-004 include xanthine derivatives, imidazopyridine, and imidazothiazole precursors. The major products formed from these reactions are the xanthine-imidazopyridine and imidazothiazole derivatives that constitute TPT-004 .
Scientific Research Applications
TPT-004 has shown significant potential in various scientific research applications. In the field of medicine, it has been evaluated as a therapeutic agent for pulmonary arterial hypertension (PAH) and colorectal cancer. Preclinical studies have demonstrated its efficacy in reducing peripheral serotonin levels, which is associated with the progression of PAH and colorectal tumor growth . Additionally, TPT-004 has been studied for its potential use in treating carcinoid syndrome and other serotonin-dependent diseases . In the field of biology, TPT-004 serves as a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Mechanism of Action
TPT-004 exerts its effects by inhibiting tryptophan hydroxylase 1, the enzyme responsible for the conversion of tryptophan to serotonin in the periphery. By binding to the enzyme’s active sites, TPT-004 effectively reduces the production of serotonin. This reduction in serotonin levels helps alleviate symptoms associated with conditions like pulmonary arterial hypertension and carcinoid syndrome . The molecular targets of TPT-004 include the tryptophan and tetrahydrobiopterin binding sites on tryptophan hydroxylase 1, which are crucial for the enzyme’s catalytic activity .
Comparison with Similar Compounds
TPT-004 is unique in its dual binding mode, targeting both the tryptophan and tetrahydrobiopterin binding sites on tryptophan hydroxylase 1. This distinguishes it from other tryptophan hydroxylase inhibitors, such as telotristat ethyl and rodatristat ethyl, which do not exhibit this dual binding mode . Similar compounds include other tryptophan hydroxylase inhibitors like telotristat ethyl and rodatristat ethyl, which are also used to reduce peripheral serotonin levels but may differ in their binding mechanisms and pharmacokinetic properties .
Properties
Molecular Formula |
C18H20N6O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-ethyl-8-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-7-(oxetan-3-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C18H20N6O3S/c1-3-23-15-14(16(25)21-17(23)26)24(6-11-8-27-9-11)13(20-15)4-12-7-22-5-10(2)28-18(22)19-12/h5,7,11H,3-4,6,8-9H2,1-2H3,(H,21,25,26) |
InChI Key |
FJDRFUYWOVFIPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)NC1=O)N(C(=N2)CC3=CN4C=C(SC4=N3)C)CC5COC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


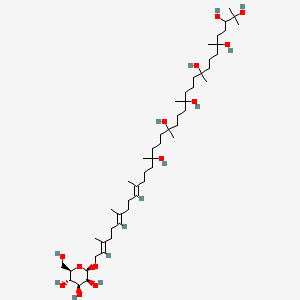
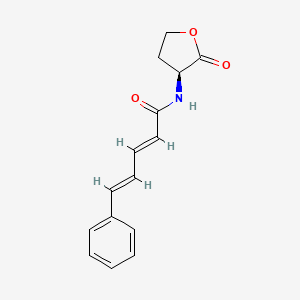
![5-[(4S)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12382435.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)
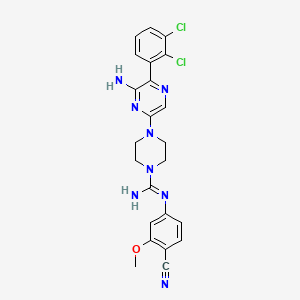

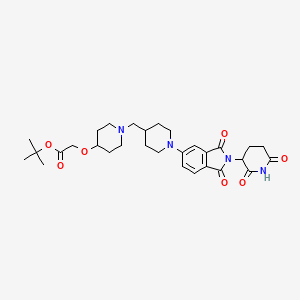
![S-[(E)-4-[(7S,10S)-4,4-dimethyl-2,5,8,12-tetraoxo-7-propan-2-yl-9-oxa-16-thia-3,6,13,18-tetrazabicyclo[13.2.1]octadeca-1(17),15(18)-dien-10-yl]but-3-enyl] (2S)-2-amino-3-methylbutanethioate;hydrochloride](/img/structure/B12382469.png)
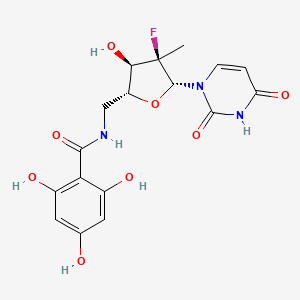
![disodium;7-anilino-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12382472.png)
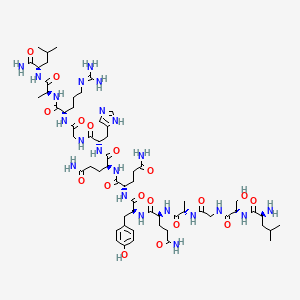
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
